Fmoc-D-Lys-Oall HCl

Enantiomeric purity Chiral chromatography Peptide stereochemistry

SPPS workflows requiring C-terminal orthogonality with a D-amino acid often stall due to premature deprotection or stereochemical mismatch. Fmoc-D-Lys-Oall HCl (Nα-Fmoc-D-lysine allyl ester hydrochloride) solves this by combining base-labile Fmoc protection with a Pd(0)-removable allyl ester, fully orthogonal to TFA-labile side-chain groups and resin linkers. - Enables selective C-terminal modification or on-resin cyclization without compromising Fmoc or side-chain integrity. - D-configuration confers resistance to trypsin and proteinase K, enhancing proteolytic stability of peptide leads. - Compatible with automated microwave-assisted Pd(0) deprotection (2 × 5 min cycles, >98% purity) for high-throughput synthesis.

Molecular Formula C24H28N2O4*HCl
Molecular Weight 408,5*36,45 g/mole
CAS No. 1272754-92-3
Cat. No. B613487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys-Oall HCl
CAS1272754-92-3
SynonymsN-alpha-Fmoc-D-lysine allyl ester*HCl
Molecular FormulaC24H28N2O4*HCl
Molecular Weight408,5*36,45 g/mole
Structural Identifiers
SMILESC=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys-Oall HCl: Orthogonal Building Block


Fmoc-D-Lys-Oall HCl (Nα-Fmoc-D-lysine allyl ester hydrochloride) is a doubly protected D-amino acid derivative specifically engineered for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a base-labile Fmoc group on the α-amino terminus and an orthogonal allyl ester (OAll) protecting the C-terminal carboxylic acid, presented as a hydrochloride salt for enhanced solubility and stability . Its molecular formula is C24H29ClN2O4 with a molecular weight of approximately 444.95 g/mol . The D-configuration of the lysine residue distinguishes it from the more common L-lysine building blocks, enabling the synthesis of peptides with altered stereochemistry and improved metabolic stability.

Stereochemistry D-lysine configuration for D-peptide synthesis
Orthogonal protection Fmoc (α-amine) and allyl ester (C-terminal) compatible with Fmoc SPPS
Salt form Hydrochloride salt for enhanced solubility and handling

Fmoc-D-Lys-Oall HCl Substitution Risks


Simple substitution of Fmoc-D-Lys-Oall HCl with other protected lysine derivatives—such as the L-enantiomer (Fmoc-L-Lys-Oall HCl) or analogs with different side-chain protection (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Lys(Alloc)-OH)—fundamentally alters the orthogonal deprotection profile, stereochemical identity, and downstream synthetic utility. The D-configuration is essential for generating peptides with enhanced proteolytic resistance, a property not conferred by L-lysine building blocks [1]. Furthermore, the allyl ester group provides a unique orthogonal handle that is stable to both piperidine (Fmoc removal) and TFA (side-chain deprotection), enabling selective C-terminal modification or on-resin cyclization without premature cleavage [2]. Replacement with a Boc-protected analog (acid-labile) or an Alloc-protected variant (removed under identical Pd(0) conditions but at the side-chain) disrupts the intended orthogonal deprotection sequence, leading to unwanted side reactions or reduced synthetic efficiency [3].

L-enantiomer (Fmoc-L-Lys-Oall HCl)
Stereochemistry shift; proteolytic resistance profile may not transfer
Boc- or tBu-protected analogs
Acid-labile protecting groups disrupt orthogonal sequence; incompatible with acid-sensitive resins
Alloc-protected analog (Fmoc-D-Lys(Alloc)-OH)
Side-chain vs. C-terminal orthogonality mismatch; may lead to undesired cross-reactivity

Fmoc-D-Lys-Oall HCl: Comparative Evidence


Enantiomeric Purity and Chiral Integrity

Fmoc-D-Lys-Oall HCl is supplied with a specified enantiomeric purity of ≥99.8% [1]. In contrast, the L-enantiomer (Fmoc-L-Lys-Oall HCl) is commonly offered without a disclosed enantiomeric purity specification, and when specified, it typically ranges from 98% to 99% . The higher and explicitly guaranteed enantiomeric purity of the D-enantiomer minimizes contamination by the undesired L-isomer, which is critical when stereochemical purity directly impacts peptide bioactivity or metabolic stability.

Enantiomeric purity
Specification review
≥99.8% ee (D-enantiomer) vs 98–99% ee (L-enantiomer, often unspecified)
Supports stereochemical control in SPPS
Vendor CoA specification; verify with chiral HPLC
Enantiomeric purity Chiral chromatography Peptide stereochemistry

Orthogonal Allyl Ester Deprotection Efficiency

The allyl ester (OAll) group of Fmoc-D-Lys-Oall HCl can be selectively removed using Pd(PPh3)4 and phenylsilane while the Fmoc group remains intact, enabling site-specific C-terminal modification or on-resin cyclization [1]. Under optimized microwave-assisted conditions (two 5-minute cycles at 38°C), quantitative deprotection is achieved with >98% purity of the resulting product [1]. In contrast, alternative protecting groups such as Boc (acid-labile) or tBu esters are not orthogonal to Fmoc and require acidic conditions that would prematurely cleave the peptide from acid-labile resins or deprotect other acid-sensitive side chains [2].

Allyl ester deprotection
Reported
Selective Pd(0) cleavage: >98% purity after 2 × 5 min microwave at 38°C
Enables orthogonal C-terminal modification
Literature method; requires Pd(0) and phenylsilane
Orthogonal protection Allyl ester deprotection Microwave-assisted SPPS

HPLC Purity Comparison

Fmoc-D-Lys-Oall HCl is commercially available with an HPLC purity specification of ≥99% . This exceeds the typical purity range of closely related protected D-lysine building blocks: Fmoc-D-Lys(Boc)-OH is commonly supplied at ≥98% purity , while Fmoc-D-Lys(Alloc)-OH is offered at 95-98% purity . The higher purity of the OAll derivative translates to reduced side reactions and higher coupling efficiency during SPPS, which is particularly important for long or difficult peptide sequences where cumulative impurities can significantly impact final yield and purity.

HPLC purity
Data to verify
≥99% (D-Lys-OAll) vs ≥98% (D-Lys(Boc)-OH) and 95–98% (D-Lys(Alloc)-OH)
Supports building block quality assessment
Supplier specification; independent verification recommended
HPLC purity Building block quality Peptide synthesis

D-Configuration Proteolytic Stability

The incorporation of D-amino acid residues into peptides is a well-established strategy to confer resistance to proteolytic degradation. Studies demonstrate that D-amino acid substitution can render peptides fully resistant to trypsin and bacterial proteases [1], and significantly increase resistance to proteinase K . Fmoc-D-Lys-Oall HCl provides the D-lysine stereoisomer, whereas the more common Fmoc-L-Lys-Oall HCl yields L-lysine-containing peptides that remain susceptible to endogenous proteases. While direct comparative data for the OAll-protected derivatives are not available, the class-level evidence strongly supports the selection of D-configured building blocks for applications requiring extended in vivo half-life or stability in biological matrices.

Proteolytic stability
Class-level inference
D-amino acid substitution reported to confer full resistance to trypsin and bacterial proteases
Supports D-peptide stability research
Class-level evidence; not specific to OAll derivative
Proteolytic stability D-amino acids Peptide therapeutics

On-Resin Cyclization via Allyl Ester

The allyl ester protecting group is specifically exploited for on-resin cyclization strategies in Fmoc SPPS. Wilson et al. (2016) demonstrated that -OAllyl groups, in combination with -Alloc-protected amines, enable the formation of lactam-bridged cyclic peptides directly on the solid support, avoiding unwanted side reactions associated with solution-phase cyclization [1]. Furthermore, patents for the synthesis of therapeutic peptides such as pasireotide (a cyclic somatostatin analog) explicitly utilize Fmoc-Lys-OAll as a key building block for orthogonal protection and subsequent cyclization [2]. The D-configuration variant (Fmoc-D-Lys-Oall HCl) extends this capability to the synthesis of D-amino acid-containing cyclic peptides, which are increasingly sought for their enhanced metabolic stability and unique conformational properties.

On-resin cyclization
Reported
Allyl ester/Alloc strategy enables lactam-bridged cyclic peptide synthesis on solid support
Supports cyclic peptide research workflows
Demonstrated with L-lysine analogs; applicable to D-configuration
Cyclic peptides On-resin cyclization Lactam formation

Fmoc-D-Lys-Oall HCl: Key Applications


On-Resin Lactam Cyclization

Fmoc-D-Lys-Oall HCl is ideally suited for the solid-phase synthesis of cyclic peptides that incorporate D-lysine residues. The orthogonal allyl ester group permits selective C-terminal deprotection using Pd(PPh3)4 while the Fmoc group remains on the N-terminus, enabling subsequent on-resin cyclization with a side-chain amine (e.g., from an Alloc-deprotected Lys or Orn) to form a stable lactam bridge [1]. This approach is documented in the literature for the efficient production of cyclic peptides with improved metabolic stability and is directly applicable to the synthesis of D-configured cyclic peptide therapeutics and research probes [1].

Site-Specific C-Terminal Modification

When a synthetic route requires selective modification of the C-terminus of a D-lysine residue while preserving Fmoc protection for subsequent chain elongation, Fmoc-D-Lys-Oall HCl provides a unique solution. The allyl ester can be removed under mild, neutral conditions without affecting the Fmoc group, the side-chain protecting groups (e.g., Boc, tBu, Trt), or the resin linkage [1]. This orthogonality is not available with Boc- or tBu-protected analogs, which require acidic conditions that would prematurely cleave acid-labile side-chain protecting groups or release the peptide from the resin [2].

Metabolically Stable Peptide Synthesis

For peptide-based drug candidates or diagnostic agents where extended in vivo half-life is required, Fmoc-D-Lys-Oall HCl enables the incorporation of a D-lysine residue into the peptide sequence. Class-level evidence demonstrates that D-amino acid substitution can render peptides fully resistant to proteolytic degradation by trypsin, bacterial proteases, and proteinase K [3]. This building block is therefore indicated for any research or development program aimed at improving the pharmacokinetic profile of peptide leads through stereochemical modification.

Automated Allyl Deprotection in SPPS

The allyl ester group of Fmoc-D-Lys-Oall HCl is fully compatible with modern automated peptide synthesizers and can be efficiently removed using microwave-assisted Pd(0) deprotection protocols. As demonstrated by Wilson et al. (2016), two 5-minute microwave cycles at 38°C under atmospheric conditions achieve >98% purity of the deprotected product, significantly accelerating the synthesis cycle compared to traditional room-temperature, argon-purged methods [1]. This compatibility with high-throughput, automated workflows makes the compound a practical choice for both academic core facilities and industrial peptide production settings.

Application
Selection Property
Validation Focus
On-resin cyclization (D-Lys)
Orthogonal allyl ester deprotection
Pd(0) cleavage efficiency and cyclization yield
C-terminal modification
Fmoc-stable deprotection conditions
Selectivity under neutral Pd(0) conditions
Protease-resistant peptide research
D-lysine stereochemistry
Proteolytic stability in biological matrices
Automated high-throughput SPPS
Microwave-compatible allyl cleavage
Deprotection cycle time and product purity

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